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Benzyl N-(2-amino-2-phenylethyl)carbamate

Cat. No.: B1592263
CAS No.: 1041261-05-5
M. Wt: 270.33 g/mol
InChI Key: PRGWXRXVMOOPKN-UHFFFAOYSA-N
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Description

Contextualization within Modern Organic and Medicinal Chemistry

In modern organic synthesis, Benzyl (B1604629) N-(2-amino-2-phenylethyl)carbamate is valued as a chiral building block. bldpharm.com The presence of the Cbz group allows for the selective protection of one of the two amine functionalities. This is critical in multi-step syntheses where one amine needs to remain unreactive while the other is modified. The Cbz group is stable under a variety of reaction conditions but can be readily removed using methods like catalytic hydrogenation, a process that is often clean and efficient.

Its role as a synthetic intermediate is well-documented. For instance, it serves as a key precursor in the synthesis of more complex molecules designed for specific biological targets. Researchers have utilized this compound to create novel chemical entities (NCEs) for therapeutic investigation. One notable example is its use in the synthesis of analogues of 2-((1-(benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)benzoic acid, which have been studied as stimulators of bone morphogenetic protein-2 (BMP-2), a protein crucial for bone formation and healing. nih.gov

Significance of the Carbamate (B1207046) Moiety and Phenylethylamine Scaffold in Bioactive Molecules

The two principal structural components of the title compound, the carbamate moiety and the phenylethylamine scaffold, are independently recognized for their profound importance in medicinal chemistry.

The carbamate moiety (-O-CO-NH-) is a key structural motif in a wide array of approved drugs and prodrugs. nih.govimi.hr Its significance stems from several favorable characteristics. Compared to an ester linkage, a carbamate is generally more resistant to hydrolysis by esterases, leading to greater metabolic stability and a longer duration of action for drugs that contain it. acs.org This stability, combined with its ability to participate in hydrogen bonding, makes it an excellent surrogate for the peptide bond in peptidomimetic drug design. nih.gov By incorporating a carbamate group, chemists can enhance a molecule's ability to permeate cell membranes and, in some cases, cross the blood-brain barrier. nih.gov This functional group is found in drugs for cancer, epilepsy, and Alzheimer's disease. imi.hr

The phenylethylamine scaffold is the backbone for a vast class of neuroactive compounds, including endogenous neurotransmitters like dopamine (B1211576) and norepinephrine (B1679862). mdpi.com This structural framework is a privileged scaffold, meaning it is a molecular core that is frequently found in biologically active compounds. Its derivatives interact with a wide range of biological targets, particularly receptors and transporters within the central nervous system. wikipedia.orgnih.gov The versatility of the phenylethylamine structure allows for extensive modification, enabling the fine-tuning of pharmacological activity to achieve desired therapeutic effects, from antidepressant and stimulant actions to roles as decongestants and anorectics. wikipedia.orgresearchgate.net

Overview of Current Research Trajectories Involving Benzyl N-(2-amino-2-phenylethyl)carbamate

Current research involving this compound and its derivatives primarily focuses on leveraging its structure to design and synthesize novel therapeutic agents. The key trend is the use of this compound as a foundational scaffold upon which additional complexity is built to target specific enzymes or receptors.

Table 2: Examples of Research Applications for Derivatives

Research Area Derivative Structure Focus Therapeutic Goal Reference
Osteogenesis Complex phenylalanine derivatives Stimulation of BMP-2 for fracture healing nih.gov
HIV Treatment Carbamoyl pyrazine (B50134) carboxylic acid derivatives Inhibition of non-nucleoside reverse transcriptase (NNRT) nih.gov
Enzyme Inhibition N-benzyl substituted pseudodipeptides Inhibition of metalloaminopeptidases mdpi.com

One major research trajectory is the development of enzyme inhibitors. Studies have explored derivatives as potential inhibitors of metalloaminopeptidases, where the core structure is modified to enhance binding affinity and selectivity for the target enzyme. mdpi.com Another significant area of investigation is in antiviral drug discovery. Researchers have used computational methods to identify derivatives with the potential to act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are a cornerstone of HIV therapy. nih.gov Furthermore, as previously mentioned, the compound has been instrumental in creating molecules that promote osteoblast differentiation and bone growth by stimulating BMP-2, highlighting its utility in developing treatments for bone fractures and related conditions. nih.gov These research paths underscore the compound's value as a versatile starting point for creating diverse libraries of new chemical entities for pharmacological screening.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H18N2O2 B1592263 Benzyl N-(2-amino-2-phenylethyl)carbamate CAS No. 1041261-05-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl N-(2-amino-2-phenylethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c17-15(14-9-5-2-6-10-14)11-18-16(19)20-12-13-7-3-1-4-8-13/h1-10,15H,11-12,17H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRGWXRXVMOOPKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60597406
Record name Benzyl (2-amino-2-phenylethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60597406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1041261-05-5
Record name Benzyl (2-amino-2-phenylethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60597406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of Benzyl N 2 Amino 2 Phenylethyl Carbamate

Established Synthetic Pathways to the Benzyl (B1604629) N-(2-amino-2-phenylethyl)carbamate Core

The synthesis of Benzyl N-(2-amino-2-phenylethyl)carbamate relies on fundamental organic chemistry reactions, primarily focusing on the selective protection of one amine group in a diamine structure.

Strategies for Amine Protection and Carbamate (B1207046) Formation

The formation of the carbamate linkage is the crucial step in synthesizing the title compound. The benzyl carbamate, often abbreviated as Cbz or Z, is a widely used protecting group for amines because it is stable under various reaction conditions but can be removed selectively, often through catalytic hydrogenation. masterorganicchemistry.com

The most common method for introducing the Cbz group is the reaction of an amine with benzyl chloroformate in the presence of a base. researchgate.net For a precursor like 1-phenyl-1,2-ethanediamine, the reaction must be controlled to ensure only one of the two amino groups is protected. This is typically achieved by carefully controlling the stoichiometry of the reagents and the pH of the reaction mixture. For instance, in a related synthesis of benzyl N-(2-aminoethyl)carbamate, the reaction is performed at a controlled pH of 3.0-4.5 to favor mono-protection. prepchem.com An eco-friendly protocol using polyethylene (B3416737) glycol (PEG) as a reaction medium has also been described for the N-benzyloxycarbonylation of various amines, affording high yields at room temperature. researchgate.net

Alternative methods for carbamate synthesis include reactions with di-tert-butyl dicarbonate (B1257347) for Boc protection or using carbon dioxide as a C1 source in the presence of a catalyst, though the benzyl group is most commonly introduced via its chloroformate. organic-chemistry.orgnih.gov

Convergent and Linear Synthesis Approaches

The construction of complex molecules like this compound can be approached through two primary strategies: linear and convergent synthesis. wikipedia.org

Stereoselective Synthesis of Enantiopure this compound and Analogues

The phenylethylamine moiety of the title compound contains a stereocenter at the carbon atom bonded to the phenyl group and the nitrogen atoms. nih.gov The synthesis of enantiomerically pure versions (either R or S) is crucial for applications in medicinal chemistry and as chiral ligands in catalysis. acs.orgnih.gov

Chiral Auxiliaries and Asymmetric Catalysis in Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered. wikipedia.org Evans oxazolidinones and their derivatives are powerful chiral auxiliaries used in asymmetric alkylations and aldol (B89426) reactions to create chiral centers with high diastereoselectivity. nih.govresearchgate.net For a related synthesis of β-amino acids, a modified Evans auxiliary, 5,5-diphenyloxazolidin-2-one (DIOZ), has been used effectively in reactions with titanium enolates. researchgate.net Similarly, chiral 1-phenylethylamine (B125046) (α-PEA) itself is considered a "privileged chiral inducer and auxiliary" and is widely used to control stereochemistry in various reactions. mdpi.com

Asymmetric catalysis uses a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. Transition metal catalysis, particularly with copper, rhodium, or palladium, is a powerful tool for creating chiral amines and their derivatives. nih.govnih.gov For example, Cu-catalyzed reductive couplings of imines with other nitrogen-containing reagents can produce chiral 1,2-diamines with high stereoselectivity. acs.orgnih.gov

Control of Stereochemistry at the Phenylethylamine Moiety

Controlling the stereochemistry at the benzylic carbon of the phenylethylamine core is the central challenge in the asymmetric synthesis of this compound. Several strategies have been developed to achieve this.

One effective method is the use of chiral 1-phenylethylamine (α-PEA) as a starting material or as a chiral resolving agent. mdpi.comnih.gov Racemic mixtures of acids can be separated by forming diastereomeric salts with an enantiopure amine like (R)-α-PEA; the differing solubilities of the salts allow for their separation by crystallization. nih.gov The stereochemistry can also be controlled by the choice of solvent during crystallization of diastereomeric salts, which can change the molecular conformation and stabilize one diastereomer over the other. nih.gov

Another approach is the stereoselective synthesis starting from prochiral precursors. For example, the asymmetric alkylation of a glycine (B1666218) Schiff base using a chiral phase-transfer catalyst can produce enantiomerically enriched amino acids. researchgate.net Furthermore, methods like the catalytic enantioselective reductive coupling of imines or the ring-opening of chiral aziridines provide robust pathways to chiral vicinal diamines. nih.govmdpi.com

This compound as a Versatile Synthetic Intermediate

The structure of this compound, with its differentially protected amino groups and chiral center, makes it a highly versatile building block in organic synthesis. The presence of a free primary amine allows for further functionalization, while the Cbz-protected amine can be deprotected at a later stage to reveal a second reactive site.

This compound is a key intermediate for the synthesis of more complex molecules, particularly those with biological activity. nih.gov The 2-phenethylamine scaffold is found in a vast number of natural products and pharmaceuticals that interact with the central nervous system. nih.govnih.gov A related Cbz-protected amino acid derivative, Z-phenylalanine hydrazide, has been used to synthesize 2-amino-1,3,4-oxadiazoles, which are important heterocyclic structures in medicinal chemistry. researchgate.net Given the structural similarities, this compound could serve as a precursor for a wide range of peptidomimetics, chiral ligands for asymmetric catalysis, and other complex nitrogen-containing heterocycles. researchgate.netresearchgate.net

Table of Compounds

Applications in the Synthesis of Complex Organic Molecules

This compound and structurally related benzyl carbamates serve as crucial precursors in the synthesis of diverse and complex organic molecules, particularly in the construction of peptidomimetics and heterocyclic systems.

The core structure, containing a protected 1,2-diamine motif, is particularly valuable. For instance, the conversion of a related Z-phenylalanine hydrazide with cyanogen (B1215507) bromide leads to the formation of a 2-amino-1,3,4-oxadiazole derivative through the spontaneous cyclization of an intermediate cyanohydrazide. researchgate.net This highlights the potential of the amino group on the chiral backbone, once appropriately functionalized, to participate in cyclization reactions to form five-membered heterocycles, which are prevalent in medicinal chemistry. researchgate.net

Furthermore, benzyl carbamates are widely employed as key intermediates in multi-step synthetic sequences. A notable application involves their use in aza-Michael addition reactions. Following their synthesis, often through methods like the Curtius rearrangement, these carbamates can be reacted with Michael acceptors such as acrylonitrile (B1666552) in a biphasic flow-based system to generate β-amino acid derivatives. beilstein-journals.org This transformation leverages the nucleophilicity of the carbamate nitrogen or a deprotected amine to form new carbon-nitrogen bonds, extending the molecular framework and introducing new functionalities. beilstein-journals.org The resulting N-protected β-amino acid species can undergo selective hydrolysis of the newly introduced ester or nitrile group without cleaving the carbamate, allowing for further synthetic elaborations. beilstein-journals.org

Derivatization Reactions of the Amine and Carbamate Functionalities

The two nitrogen-containing functional groups in this compound exhibit differential reactivity, allowing for selective modifications.

The primary amine is the most nucleophilic site and readily undergoes a range of derivatization reactions. A key transformation is N-nitrosation. The synthesis of N-nitrosocarbamates can be accomplished by reacting the parent carbamate with agents like sodium nitrite (B80452) in an aqueous acidic medium or with nitrosonium tetrafluoroborate (B81430) (NOBF₄) in an anhydrous system. udayton.eduresearchgate.net These reactions specifically target the primary or secondary amine functionality to yield N-nitroso derivatives, which are often studied for their potential as photolabile releasing agents. udayton.eduresearchgate.net Additionally, the primary amine can be expected to react with various electrophiles, such as in acylation or alkylation reactions, to form amides, sulfonamides, or more substituted amines, a common strategy in the synthesis of biologically active compounds. researchgate.net

The carbamate functionality offers different avenues for derivatization. While the carbamate nitrogen is less nucleophilic than the primary amine, the benzylic protons adjacent to the carbamate oxygen can be activated. Directed metalation using strong bases like n-butyllithium (n-BuLi) can generate a lithiated species, which can then react with electrophiles. ukzn.ac.za For example, reaction of N,N-dialkyl benzyl carbamates with n-BuLi and an electrophile like trimethylsilyl (B98337) chloride (TMSCl) can lead to silylation at the benzylic position. ukzn.ac.za This metallated intermediate can also participate in other reactions; for example, reaction with an aldehyde can lead to Peterson olefination products. ukzn.ac.za

Below is a table summarizing potential derivatization reactions for the functional groups present in the title compound.

Functional GroupReagent/Reaction TypeProduct Type
Primary AmineNitrosation (e.g., NaNO₂, H⁺)N-Nitrosoamine
Primary AmineAza-Michael Addition (e.g., Acrylonitrile)β-Amino Nitrile Derivative beilstein-journals.org
Primary AmineAcylation (e.g., Acetyl Chloride)Amide
Carbamate (Benzylic C-H)Directed Metalation (n-BuLi) then Electrophile (E⁺)α-Substituted Benzyl Carbamate
Carbamate (Nitrogen)Aminomethylation (with an appropriate electrophile)N-Aminomethylated Carbamate researchgate.net

Exploration of Rearrangement Reactions Involving the Benzyl Carbamate Unit

Rearrangement reactions provide powerful tools for skeletal reorganization in organic synthesis. The benzyl carbamate unit, particularly when modified, can undergo notable rearrangements.

A relevant and well-studied transformation is the thermally induced Newman-Kwart rearrangement. This reaction typically involves the intramolecular migration of an aryl or alkyl group from an oxygen atom to a sulfur or selenium atom. In analogous systems, O-benzyl N,N-dimethylthiocarbamates rearrange upon heating to the thermodynamically more stable S-benzyl N,N-dimethylthiocarbamates. kiku.dk This rearrangement proceeds via a tight ion pair intermediate composed of a benzylic carbocation and a thiocarbamate anion. kiku.dk The rate of this first-order reaction is significantly influenced by substituents on the benzyl ring, with electron-donating groups in the ortho or para positions accelerating the reaction by stabilizing the carbocation intermediate. kiku.dk

Another class of rearrangements involves the migration of the entire carbamate group. Research has shown that under specific conditions, such as those involving a lithium-halogen exchange on a strategically placed halogen atom on the benzyl ring, the carbamate functionality can migrate. ukzn.ac.za For instance, the treatment of 2-iodobenzyl carbamate with a strong base can initiate a rearrangement-cyclization cascade to yield a phthalanone, a core structure found in various natural products. ukzn.ac.za This process demonstrates the potential for the carbamate group to act as a migrating group in the construction of new ring systems.

The table below outlines these potential rearrangement reactions.

Rearrangement TypeSubstrate ClassKey ConditionsResulting Transformation
Newman-Kwart RearrangementO-Benzyl ThiocarbamateThermal (e.g., 150 °C)O-to-S Benzyl Migration [BnOC(S)NR₂ → BnSC(O)NR₂] kiku.dk
Carbamate Group MigrationHalo-Substituted Benzyl CarbamateLi-Halogen Exchange (e.g., n-BuLi)Intramolecular Migration and Cyclization ukzn.ac.za

Advanced Spectroscopic Characterization and Structural Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides precise information on the number and electronic environment of protons in a molecule. In the case of Benzyl (B1604629) N-(2-amino-2-phenylethyl)carbamate, the ¹H NMR spectrum would exhibit characteristic signals for the protons of the benzyl group, the phenyl group, and the ethylenediamine (B42938) backbone.

Conformational analysis of similar carbamate-containing molecules often reveals the presence of rotational isomers (rotamers) due to the restricted rotation around the carbamate (B1207046) C-N bond. This can result in the doubling of some NMR signals, with the relative intensity of the peaks providing insight into the equilibrium distribution of the different conformational ensembles in solution. nih.gov Temperature-dependent NMR studies can further elucidate the dynamics of this rotational equilibrium. nih.gov

While specific experimental data for Benzyl N-(2-amino-2-phenylethyl)carbamate is not widely published, analysis of related carbamates, such as various substituted benzyl carbamates, confirms the utility of ¹H NMR in establishing their structural integrity. For example, in related compounds, the amide proton (NH) signal is often observed as a broad singlet. rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is complementary to ¹H NMR and is used to characterize the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum.

The chemical shifts of the carbon atoms provide valuable structural information. The carbonyl carbon of the carbamate group is particularly diagnostic, typically appearing significantly downfield (e.g., in the range of 153-158 ppm for related structures) due to the deshielding effect of the adjacent oxygen and nitrogen atoms. rsc.org The carbons of the aromatic rings would resonate in the approximate range of 120-140 ppm, while the aliphatic carbons of the benzylic CH₂ and the ethylenediamine backbone would appear in the upfield region of the spectrum.

For instance, in analogous carbamate structures, the benzylic CH₂ carbon of the Cbz group is often observed around 67 ppm. rsc.org The presence of the expected number of signals in the ¹³C NMR spectrum, with chemical shifts in the anticipated regions, serves as a key confirmation of the compound's carbon skeleton.

Table 1: Representative ¹³C NMR Chemical Shifts for Carbamate-Containing Structures (Note: Data is for illustrative purposes based on related compounds, not the specific title compound)

Functional Group Representative Chemical Shift (δ, ppm)
Carbamate Carbonyl (C=O) 153.0 - 158.7 rsc.org
Aromatic Carbons (C-Ar) 118.0 - 146.0 rsc.org
Benzylic Carbon (O-CH₂-Ph) ~67.0 rsc.org

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with exceptional accuracy by measuring its mass-to-charge ratio (m/z) to a very high degree of precision. For this compound (molecular formula: C₁₆H₁₈N₂O₂), HRMS is critical for confirming its molecular formula.

The theoretically calculated exact mass for the neutral molecule is 270.136827821 Da. nih.gov In a typical HRMS experiment using a soft ionization technique like Electrospray Ionization (ESI), the compound would be observed as a protonated molecule [M+H]⁺. The high-resolution measurement of the m/z value for this ion would be compared to the calculated value, with a match within a few parts per million (ppm) providing unambiguous confirmation of the elemental composition. This level of accuracy allows for differentiation between compounds with the same nominal mass but different elemental formulas.

Table 2: Molecular Mass Data for this compound

Parameter Value Source
Molecular Formula C₁₆H₁₈N₂O₂ nih.gov
Molecular Weight (Nominal) 270.33 g/mol nih.gov

X-ray Crystallography for Definitive Solid-State Molecular Structure Determination

While NMR and MS provide crucial data on connectivity and composition, X-ray crystallography offers the most definitive insight into the three-dimensional arrangement of atoms in the solid state. This technique involves diffracting X-rays off a single crystal of the compound to generate a diffraction pattern, which can then be used to calculate the precise positions of atoms in the crystal lattice.

Although a specific crystal structure for this compound is not publicly available, studies on closely related molecules, such as Benzyl [(1S)-1-(5-amino-1,3,4-oxadiazol-2-yl)-2-phenylethyl]carbamate, provide a model for the type of structural information that can be obtained. researchgate.net

X-ray crystallography reveals how molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. This packing is governed by a network of intermolecular forces, including van der Waals forces, dipole-dipole interactions, and, most significantly in this case, hydrogen bonding.

Table 3: Representative Hydrogen Bond Geometries from an Analogous Crystal Structure (Note: Data from Benzyl [(1S)-1-(5-amino-1,3,4-oxadiazol-2-yl)-2-phenylethyl]carbamate for illustrative purposes)

Donor-H···Acceptor D-H (Å) H···A (Å) D···A (Å) Angle (°)
N(1)-H(1)···N(3) 0.87 2.04 2.90 168
N(4)-H(4A)···O(1) 0.88 2.32 3.17 164

This compound possesses a chiral center at the carbon atom bonded to the phenyl group and the nitrogen of the carbamate. This means the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-Benzyl N-(2-amino-2-phenylethyl)carbamate and (S)-Benzyl N-(2-amino-2-phenylethyl)carbamate.

X-ray crystallography is a powerful method for determining the absolute configuration of a chiral molecule. By using anomalous dispersion effects, particularly if a heavier atom is present or by using specific X-ray wavelengths, the absolute stereochemistry can be unambiguously assigned. For a chiral synthesis starting from a known stereocenter, X-ray crystallography provides the ultimate confirmation that the stereochemistry has been retained throughout the reaction sequence. researchgate.net In the absence of a full crystallographic analysis, the absolute configuration is typically inferred from the stereochemistry of the starting materials.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used in chemical research to identify the functional groups present within a molecule. This method is based on the principle that covalent bonds in a molecule are not static; they vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these natural vibrational modes. The resulting IR spectrum is a plot of this absorption, providing a unique "fingerprint" of the molecule's functional groups.

In the structural elucidation of this compound, IR spectroscopy is instrumental in confirming the presence of its key chemical features: the primary amine (-NH₂), the carbamate linkage (-NH-C=O), the phenyl ring, and the benzyl group. Each of these groups exhibits characteristic absorption bands at specific wavenumbers.

Detailed research findings on analogous carbamate structures provide a strong basis for interpreting the spectrum of the title compound. For instance, the analysis of various benzyl and phenyl carbamates shows consistent absorption patterns for the N-H and C=O stretching vibrations, which are central to identifying the carbamate functional group. rsc.org

The IR spectrum of this compound can be analyzed by examining several key regions:

N-H Stretching Region (3500-3200 cm⁻¹): This region is crucial for identifying the primary amine (-NH₂) and the secondary amine within the carbamate group (-NH). The primary amine typically shows two distinct absorption bands corresponding to symmetric and asymmetric stretching vibrations. The secondary amine of the carbamate group usually appears as a single, sharp peak in this same region. For similar carbamates, N-H stretching absorptions are observed in the range of 3422-3332 cm⁻¹. rsc.org

C-H Stretching Region (3100-2850 cm⁻¹): This area reveals the types of carbon-hydrogen bonds. The C-H stretching vibrations of the aromatic rings (phenyl and benzyl groups) typically appear at wavenumbers just above 3000 cm⁻¹. The aliphatic C-H bonds in the ethyl chain and the methylene (B1212753) bridge of the benzyl group absorb just below 3000 cm⁻¹.

Carbonyl (C=O) Stretching Region (1750-1650 cm⁻¹): A strong, sharp absorption peak in this region is one of the most definitive features of an IR spectrum and is characteristic of the carbonyl group. For carbamates, this C=O stretching vibration is typically observed around 1715-1680 cm⁻¹. Studies on related benzyl carbamates report this peak at approximately 1694 cm⁻¹. rsc.org

N-H Bending and C=C Stretching Region (1650-1500 cm⁻¹): The bending vibration of the N-H bond in the primary amine and carbamate group appears in this region, often around 1610 cm⁻¹. rsc.org Additionally, the C=C stretching vibrations within the aromatic rings give rise to one or more sharp bands in the 1600-1450 cm⁻¹ range.

The specific absorption frequencies for this compound are detailed in the interactive data table below.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Wavenumber Range (cm⁻¹)Functional GroupVibrational ModeExpected Intensity
~3400-3300Primary Amine (-NH₂)Asymmetric & Symmetric StretchMedium
~3350-3250Carbamate (-NH)N-H StretchMedium, Sharp
~3100-3000Aromatic C-HC-H StretchMedium to Weak
~3000-2850Aliphatic C-HC-H StretchMedium
~1715-1680Carbamate (O=C-N)C=O StretchStrong, Sharp
~1620-1580Primary Amine (-NH₂)N-H Bend (Scissoring)Medium to Strong
~1600-1450Aromatic RingC=C StretchMedium, Sharp
~1390-1300Carbamate (C-N)C-N StretchMedium
~1270-1200Carbamate (C-O)C-O StretchStrong

This detailed analysis of the infrared spectrum allows for a confident identification of the constituent functional groups, thereby verifying the molecular structure of this compound during its synthesis and characterization in a research setting.

Computational Chemistry and Molecular Modeling Studies of Benzyl N 2 Amino 2 Phenylethyl Carbamate

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict electronic structure, molecular geometry, and reactivity, offering a microscopic view of chemical processes.

Density Functional Theory (DFT) has become a popular and robust method for studying the electronic properties of molecules. It offers a balance between computational cost and accuracy, making it suitable for systems of the size of Benzyl (B1604629) N-(2-amino-2-phenylethyl)carbamate. DFT calculations are used to determine ground state properties such as optimized molecular geometry, vibrational frequencies (for comparison with experimental IR and Raman spectra), and the distribution of electronic charge. nih.gov

In studies of related carbamate (B1207046) systems, various DFT functionals and basis sets are employed to achieve reliable results. For instance, in the analysis of ethyl benzyl carbamates, methods like B3LYP, BVP86, and PBEPBE with basis sets such as 6-31+G(d) and 6-311+G(d,p) have been utilized for geometry optimization and frequency calculations. scirp.orgscirp.org Such studies compare the computed vibrational frequencies with experimental data to validate the chosen theoretical level. scirp.org The results can highlight the accuracy of different methods; for example, while DFT methods are robust, in some cases, the Hartree-Fock (HF) method has shown better correlation with experimental vibrational data for certain carbamates. scirp.orgscirp.org

Furthermore, DFT is instrumental in calculating reaction energetics. For example, in the palladium-catalyzed synthesis of (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate, DFT calculations were used to determine that the direct reaction between the precursor alcohol and methyl chloroformate is not spontaneous, underscoring the necessity of a catalyst. mdpi.com These calculations provide crucial data on enthalpy and Gibbs free energy for reaction steps, helping to predict the feasibility and spontaneity of synthetic pathways. mdpi.com

Table 1: Illustrative DFT Functionals and Basis Sets for Carbamate Analysis This table showcases common computational methods used in studies of related carbamates, which would be applicable to Benzyl N-(2-amino-2-phenylethyl)carbamate.

Computational Method Basis Set Application Reference
B3LYP6-31+G(d)Geometry Optimization, Vibrational Frequencies scirp.org, scirp.org
B3LYP6-311+G(d,p)Geometry Optimization, Electronic Properties scirp.org, scirp.org
PBEPBE6-31+G(d)Geometry Optimization scirp.org, scirp.org
HF6-31+G(d)Vibrational Frequencies scirp.org, scirp.org

Beyond ground states, quantum chemistry allows for the exploration of entire reaction potential energy surfaces. This includes the identification of transition states—the highest energy points along a reaction coordinate—which is critical for understanding reaction kinetics and mechanisms.

Molecular Docking and Dynamics Simulations for Ligand-Biomacromolecule Interactions

To investigate the potential biological activity of this compound, molecular docking and dynamics simulations are indispensable tools. These methods predict how a small molecule (ligand) might interact with a biological target, typically a protein or nucleic acid.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govsemanticscholar.org The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on a function that estimates the binding affinity.

For instance, in a study on a complex derivative, 3-((1-(Benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)pyrazine-2-carboxylic acid, as a potential non-nucleoside reverse transcriptase inhibitor (NNRTI), molecular docking was used to prioritize potential lead compounds. nih.govnih.gov Software like Molegro Virtual Docker (MVD) employs search algorithms, such as guided differential evolution, to identify the most likely binding poses. nih.govsemanticscholar.org The scoring functions within these programs, like the Piecewise Linear Potential (PLP), estimate the strength of the interaction, often reported as a docking score or binding energy. nih.gov These scores help rank different compounds and predict their potential efficacy. The analysis of the binding mode reveals key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov

Table 2: Example of Docking Analysis for a Carbamate Derivative This table illustrates the type of data generated from a molecular docking study on a related NNRTI, which could be similarly performed for this compound against various biological targets.

Ligand Target Protein Docking Software Predicted Binding Energy (kcal/mol) Key Interacting Residues (Hypothetical)
NNRTI DerivativeHIV-1 Reverse TranscriptaseMolDock-95.0LYS101, TYR181, TYR188
This compoundTarget X(Not Performed)(Not Performed)(Not Performed)

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view. MD simulates the movements and conformational changes of atoms and molecules over time by solving Newton's equations of motion. An MD simulation of a ligand-protein complex placed in a simulated biological environment (e.g., a water box with ions) can reveal the stability of the predicted binding pose and the flexibility of both the ligand and the protein.

In studies of N-carbamoyl-D-amino acids with their target enzyme, MD simulations have been used to understand the substrate's behavior in the active site. researchgate.net Such simulations can show how the ligand adapts its conformation to fit optimally within the binding pocket and how the protein itself may undergo conformational changes upon ligand binding (a phenomenon known as induced fit). These dynamic insights are crucial for a more accurate assessment of the binding interaction and for refining drug design, as they account for the inherent flexibility of biological macromolecules.

Structure-Based and Ligand-Based Drug Design Approaches

The insights gained from docking and dynamics studies are central to both structure-based and ligand-based drug design. These two complementary strategies are used to discover and optimize new drug candidates.

Structure-Based Drug Design (SBDD) relies on the known three-dimensional structure of the biological target, which is typically determined by X-ray crystallography or NMR spectroscopy. Molecular docking, as described above, is a core component of SBDD. nih.gov By visualizing how a compound like this compound or its derivatives fit into the target's binding site, medicinal chemists can intelligently modify the molecule's structure to improve its binding affinity and selectivity.

Ligand-Based Drug Design (LBDD) is employed when the 3D structure of the target is unknown. This approach uses the knowledge of a set of molecules known to be active against the target. nih.gov A key LBDD method is pharmacophore modeling. A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal interactions with a specific target. In the study of NNRTIs, a pharmacophore model was generated based on a series of known inhibitors. nih.govsemanticscholar.orgnih.gov This model, consisting of features like hydrophobic groups, hydrogen bond acceptors, and aromatic rings, serves as a 3D query to screen large databases of compounds to find new, structurally diverse molecules that match the pharmacophore and are therefore likely to be active. nih.gov

Both SBDD and LBDD approaches could be powerfully applied to this compound to explore its potential as a scaffold for developing novel therapeutic agents against a range of biological targets.

Pharmacophore Modeling and Virtual Screening

Following a comprehensive review of scientific literature, no specific studies on the pharmacophore modeling and virtual screening of this compound were identified. While computational techniques such as pharmacophore modeling are employed to understand the necessary three-dimensional arrangement of chemical features for biological activity, and virtual screening is used to search compound libraries for molecules with these features, such research has not been published for this particular compound.

Research in the broader field of carbamates does utilize these methods. For instance, studies on complex derivatives have employed quantitative pharmacophore modeling to identify potential inhibitors of various enzymes. nih.govmdpi.comnih.gov These models typically define key chemical features such as hydrophobic groups, aromatic rings, and hydrogen bond acceptors that are crucial for biological interactions. nih.govmdpi.comnih.govresearchgate.net However, these findings are not directly applicable to this compound as the molecular structures and, consequently, their interactions, would differ significantly.

In Silico Optimization of this compound Derivatives

There is no available research detailing the in silico optimization of derivatives of this compound. This process, which involves computational methods to design and predict the activity of new molecular structures based on a parent compound, has not been documented for this specific molecule.

In the wider context of medicinal chemistry, in silico optimization is a critical step in drug discovery. For other classes of compounds, including some complex carbamate derivatives, computational approaches are used to refine their structure to improve properties like binding affinity, selectivity, and pharmacokinetic profiles. nih.gov These computational studies often involve molecular docking simulations to predict how derivatives will bind to a biological target. nih.gov However, without initial studies on this compound itself, a basis for such optimization efforts is not present in the current scientific literature.

Medicinal Chemistry and Biological Activity Investigations of Benzyl N 2 Amino 2 Phenylethyl Carbamate and Its Analogues

Structure-Activity Relationship (SAR) Studies for Bioactivity Optimization

Understanding how structural modifications influence biological activity is a cornerstone of medicinal chemistry. For Benzyl (B1604629) N-(2-amino-2-phenylethyl)carbamate and its analogues, SAR studies have focused on both the phenylethylamine core and the benzyl carbamate (B1207046) moiety to optimize efficacy.

The phenylethylamine scaffold is a privileged structure in neuropharmacology. Modifications to this core have been extensively studied to modulate activity at various receptors.

Phenyl Ring Substitutions: The affinity of phenethylamine (B48288) derivatives for receptors like the 5-hydroxytryptamine type 2A (5-HT2A) receptor is significantly influenced by substitutions on the phenyl ring. nih.gov Studies on N-benzyl phenethylamines show that adding methoxy (B1213986) groups at the 2 and 5 positions of the phenyl ring is a common feature in synthetic hallucinogenic drugs. biorxiv.org Further substitution at the 4-position with lipophilic groups can also modulate activity. biorxiv.org For instance, in a series of N-benzyl phenethylamines, increasing the size of an alkyl substituent at the 4-position from methyl to ethyl to propyl led to a decrease in functional activity at the 5-HT2A receptor. nih.gov Halogen substitutions on the phenyl ring have also been shown to positively affect binding affinity, particularly when placed at the para position. nih.govresearchgate.net

Ethylamine (B1201723) Chain Modifications: The ethylamine chain is another critical site for modification. Primary amino acid derivatives (PAADs), such as Benzyl N-(2-amino-2-phenylethyl)carbamate, are structurally related to functionalized amino acids (FAAs), which possess a terminal N-acetyl group. researchgate.net The absence of this N-acetyl group is a key differentiator. Research has shown that converting FAAs to their corresponding PAADs by removing the acetyl group leads to a significant decrease in anticonvulsant activity, underscoring the importance of the N-acetyl moiety for this specific biological effect. nih.gov

Table 1: SAR Insights from Phenylethylamine Scaffold Modifications

Modification Site Substituent/Modification Observed Effect on Bioactivity Reference
Phenyl Ring Alkyl or halogen groups at para position Positive effect on 5-HT2A receptor binding affinity. nih.govresearchgate.net
Phenyl Ring Increasing size of 4-substituent (e.g., methyl to propyl) Drop in 5-HT2A functional activity. nih.gov

| Ethylamine Chain | Removal of terminal N-acetyl group (PAAD vs. FAA) | Substantial drop in anticonvulsant activity. | nih.gov |

Carbamate Group Properties: The carbamate group is a key structural motif in many approved drugs. nih.govnih.gov It is considered a valuable peptide bond surrogate due to its chemical stability, ability to permeate cell membranes, and capacity to engage in hydrogen bonding. nih.gov The carbamate functionality can impose conformational restrictions, which can be beneficial for specific interactions with target receptors or enzymes. nih.gov In drug design, carbamates are often used to protect amine functionalities or to create prodrugs that release an active compound upon metabolic hydrolysis. nih.gov

N-Benzyl Substitution: While simple N-alkylation of phenethylamines often leads to diminished activity, N-benzyl substitution has been found to dramatically improve both binding affinity and functional activity at 5-HT2A receptors. nih.gov Specifically, N-(2-methoxy)benzyl substitution significantly enhanced the activity of phenethylamine derivatives. nih.gov In the context of antibody-drug conjugates, benzyl carbamate linkers have been developed to improve the physicochemical properties of the conjugates, enhancing labeling efficiency and reducing aggregation. nih.gov This highlights the versatility of the benzyl carbamate moiety in modifying molecular properties for therapeutic benefit.

Exploration of Therapeutic Potential as a Lead Compound

The unique structural features of this compound and its analogues have prompted investigations into their potential as lead compounds for various therapeutic applications.

The phenylethylamine core is structurally similar to dopamine (B1211576), suggesting a potential interaction with the dopaminergic system.

Research on novel synthetic N-Benzyl-2-phenylethylamine (NBPEA) derivatives in zebrafish has shown that these compounds readily cross the blood-brain barrier and can induce significant changes in both serotonin (B10506) and dopamine turnover. biorxiv.org Specifically, 2,4-dimethoxy derivatives were found to be particularly potent. biorxiv.org A separate structure-activity relationship study on 29 different β-phenethylamine derivatives focused on their ability to inhibit dopamine reuptake. biomolther.org The study identified specific structural features that govern the potency of this inhibition, providing a framework for designing compounds that can modulate dopaminergic neurotransmission. biomolther.org These findings suggest that compounds based on the N-benzyl-2-phenylethylamine scaffold could be developed as modulators of monoamine systems.

Derivatives of N-benzyl-2-amino-2-phenylethanamine have been investigated for their potential as anticonvulsant agents.

Studies have shown that N-Benzyl 2-acetamido-2-substituted acetamides are potent anticonvulsants. nih.gov However, a critical finding for this compound is that the removal of the terminal 2-acetyl group to yield the primary amino acid derivative (PAAD) results in a substantial drop in seizure protection in animal models. nih.gov While anticonvulsant efficacy is diminished, some of these PAADs displayed notable pain-attenuating activities. nih.gov Other related structures, such as isomeric N-Benzyl-3-[(chlorophenyl)amino]propanamides, have shown potent activity in both the maximal electroshock (MES) and subcutaneous pentylene tetrazole (scPTZ) seizure tests. ajol.info

In the area of neuroprotection, carbamates have been explored as inhibitors of butyrylcholinesterase (BChE), an enzyme whose levels increase during the progression of Alzheimer's disease. nih.gov Certain N-benzylmethyl carbamate derivatives have demonstrated BChE inhibition. nih.gov Additionally, polyfunctionalized α-phenyl-tert-butyl(benzyl)nitrones have been investigated as multifunctional antioxidants for stroke treatment, with some compounds showing neuroprotective profiles in neuronal damage models. nih.gov

Table 2: Antiseizure Activity of Related N-Benzyl Derivatives

Compound Class Key Structural Feature Antiseizure Activity Finding Reference
N-Benzyl 2-acetamido-2-substituted acetamides (FAAs) N-acetyl group present Potent anticonvulsant activity. nih.govnih.gov
N-Benzyl 2-amino-2-substituted acetamides (PAADs) Primary amine (N-acetyl absent) Substantial drop in seizure protection. nih.gov

| N-Benzyl-3-[(chlorophenyl)amino]propanamides | Propanamide core with chlorophenylamino group | Active in both MES and scPTZ tests. | ajol.info |

The therapeutic potential of this scaffold extends beyond the central nervous system, with investigations into its antimicrobial and antifungal properties.

Studies on new N-(benzyl carbamothioyl)-2-hydroxy substituted benzamides have demonstrated both antibacterial and antifungal activity. researchgate.netnih.gov For example, certain derivatives were active against M. chlorophenolicum and B. subtilis. researchgate.net Similarly, a series of benzyl guanidine (B92328) derivatives showed potent inhibitory activity against bacterial strains like Staphylococcus aureus and Escherichia coli, with some compounds also showing promising results against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com

In terms of antifungal activity, benzyl bromide derivatives have been shown to be highly effective against fungi such as Candida albicans and Candida krusei. nih.gov The simple aromatic alcohol 2-phenylethanol, which is part of the core structure of the title compound, has also been studied for its ability to inhibit the growth of pathogenic fungi like Fusarium graminearum and Botrytis cinerea. researchgate.net These findings suggest that the structural components of this compound contribute to a profile that may warrant further investigation for antimicrobial applications.

Antiviral Properties and Enzyme Inhibition (e.g., Reverse Transcriptase)

While direct experimental data on the antiviral activity of this compound is not extensively documented in publicly available literature, studies on its structural analogues suggest potential in this area. The carbamate and benzyl groups are known to be important pharmacophoric features in various enzyme inhibitors, including those targeting viral enzymes.

An in-silico study identified a close analogue, 3-((1-(Benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)pyrazine-2-carboxylic Acid, as a potential non-nucleosidase inhibitor of HIV reverse transcriptase. nih.gov This computational investigation suggests that the general scaffold of benzyl-phenylethyl-carbamate can be accommodated in the allosteric binding site of this key viral enzyme. nih.gov The validated pharmacophore model for these inhibitors highlighted the importance of hydrophobic groups and a hydrogen-bond acceptor, features present in this compound. nih.gov

Furthermore, research into other benzyl-containing compounds has demonstrated antiviral efficacy. For instance, a series of N-benzyl-N-phenylthiophene-2-carboxamide analogues have been synthesized and shown to inhibit enterovirus 71 (EV71) in the low micromolar range. rsc.org The most potent of these, N-(4-bromobenzyl)-N-(4-fluorophenyl)thiophene-2-carboxamide, had an EC50 of 1.42 μM. rsc.org Additionally, benzyl protected C-nucleosides have been tested against a panel of viruses, although they did not show significant activity as reverse transcriptase inhibitors, which was attributed to the presence of the benzyl protecting groups potentially lowering solubility. nih.gov

Table 1: Antiviral Activity of Analogues
Compound/Analogue ClassVirusAssayKey FindingsReference
3-((1-(Benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)pyrazine-2-carboxylic AcidHIV-1In-silico (Pharmacophore modeling and docking)Identified as a potential non-nucleosidase reverse transcriptase inhibitor. nih.gov
N-benzyl-N-phenylthiophene-2-carboxamide analoguesEnterovirus 71 (EV71)In vitro (RD cell lines)Most derivatives showed low micromolar activity. rsc.org
N-(4-bromobenzyl)-N-(4-fluorophenyl)thiophene-2-carboxamideEnterovirus 71 (EV71)In vitro (RD cell lines)EC50 = 1.42 μM rsc.org
Benzyl protected C-nucleosidesVarious DNA viruses (HSV, VZV, HCMV)In vitroNo significant antiviral effect observed. nih.gov

Investigations in Cancer Treatment Research

The potential of benzyl carbamate and phenylethylamine derivatives in cancer research has been more extensively explored. Preliminary studies on analogues of this compound have shown promise in inhibiting cancer cell proliferation and inducing apoptosis.

One such analogue, Benzyl N-[2-amino-1-(naphthalen-2-yl)ethyl]carbamate, has demonstrated anticancer properties. In studies involving breast cancer cell lines, this compound exhibited IC50 values in the low micromolar range, indicating potent activity. Mechanistic investigations suggest that its mode of action involves the induction of apoptosis through caspase activation and mitochondrial dysfunction.

In a similar vein, novel aminobenzylnaphthols, which share structural similarities, have been synthesized and evaluated for their anticancer potential. mdpi.comnih.gov These compounds displayed cytotoxic activity against pancreatic (BxPC-3) and colorectal (HT-29) cancer cell lines, with IC50 values in the micromolar range. mdpi.comnih.gov For example, after a 72-hour incubation, the mean IC50 values for these compounds ranged from 13.26 μM to 54.55 μM in BxPC-3 cells. mdpi.com

Furthermore, a series of 2-amino-5-benzylthiazole derivatives have been investigated for their antineoplastic activity. cytgen.com When complexed with nanoscale polymeric carriers to enhance delivery, these derivatives showed increased cytotoxicity towards specific tumor cell lines, including human hepatocarcinoma (HepG2) and rat glioma (C6) cells. cytgen.com

Table 2: In Vitro Anticancer Activity of Analogues
AnalogueCancer Cell Line(s)Key FindingsReference
Benzyl N-[2-amino-1-(naphthalen-2-yl)ethyl]carbamateBreast cancer cell linesIC50 values in the low micromolar range; induces apoptosis via caspase activation and mitochondrial dysfunction.
Aminobenzylnaphthols (MMZ compounds)Pancreatic (BxPC-3), Colorectal (HT-29)Cytotoxic with IC50 values in the micromolar range (e.g., 13.26 μM to 54.55 μM in BxPC-3 after 72h). mdpi.comnih.gov
2-Amino-5-benzylthiazole derivatives (in nanocarriers)Human hepatocarcinoma (HepG2), Rat glioma (C6)Enhanced cytotoxicity towards specific tumor cell lines. cytgen.com

Elucidation of Molecular Mechanisms of Action

Understanding the molecular mechanisms through which this compound and its analogues exert their biological effects is crucial for their further development as therapeutic agents. Research has begun to shed light on their interactions with specific molecular targets and their modulation of key cellular pathways.

Receptor Binding and Selectivity Studies

The specific receptor binding profile of this compound has not been fully elucidated. However, studies on structurally related compounds provide insights into potential receptor interactions.

For example, a study on a series of N-benzyltryptamines, which share the N-benzylamine moiety, investigated their binding affinity and functional activity at human 5-HT2 receptor subtypes. researchgate.netplos.org Some of these compounds displayed affinities in the nanomolar range for 5-HT2A and 5-HT2C receptors. researchgate.netplos.org

In another study, a series of benzimidazole (B57391) carbamates were evaluated for their affinity towards cannabinoid receptors. nih.gov It was found that monoalkyl carbamates generally had no affinity for the human cannabinoid receptor 2 (hCB2R), with the exception of a benzyl derivative. nih.gov In contrast, most dialkyl carbamates in the series showed micromolar to submicromolar affinity for hCB2R. nih.gov

Table 3: Receptor Binding of Analogues
Analogue ClassReceptor(s)Key FindingsReference
N-Benzyltryptamines5-HT2A, 5-HT2CSome compounds exhibited affinities in the 10–100 nanomolar range for 5-HT2A receptors. researchgate.netplos.org
Benzimidazole carbamates (monoalkyl)Cannabinoid Receptor 2 (hCB2R)A benzyl derivative was an exception and showed affinity. nih.gov
Benzimidazole carbamates (dialkyl)Cannabinoid Receptor 2 (hCB2R)Showed micromolar to submicromolar affinity. nih.gov

Modulation of Cellular Pathways (e.g., Autophagy, Apoptosis)

A significant body of evidence points towards the induction of apoptosis as a key mechanism of action for the anticancer effects of compounds related to this compound. As mentioned previously, Benzyl N-[2-amino-1-(naphthalen-2-yl)ethyl]carbamate has been shown to trigger apoptosis through the activation of caspases and mitochondrial dysfunction in breast cancer cells. Similarly, aminobenzylnaphthol derivatives have been confirmed to have pro-apoptotic properties. mdpi.comnih.govresearchgate.net

Studies on benzyl isothiocyanate (BITC), a natural compound with a benzyl group, provide a more detailed picture of the potential cellular pathways involved. BITC has been shown to induce both autophagy and apoptosis in human prostate cancer cells, and this effect is initiated by the generation of reactive oxygen species (ROS). nih.gov The induction of both cell death pathways was diminished by ROS scavengers. nih.gov Further research has demonstrated that BITC can suppress the development of thyroid carcinoma by regulating both autophagy and apoptosis. nih.gov These findings suggest that the benzyl moiety may play a role in triggering complex cell death pathways that involve both apoptosis and autophagy.

Enzyme Kinetics and Inhibition Mechanisms

The carbamate functional group is a well-known feature of many enzyme inhibitors. Kinetic studies on analogues of this compound have revealed their potential to inhibit various enzymes.

A study on substituted benzyl N-phenylcarbamates demonstrated their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). arkat-usa.org The IC50 values for these compounds ranged from 199-535 µmol·L⁻¹ for AChE and 21-177 µmol·L⁻¹ for BChE, indicating a stronger inhibition of BChE. arkat-usa.org

In another line of research, phosphorus-containing pseudopeptides with N-benzyl residues were investigated as inhibitors of metalloaminopeptidases. mdpi.com The derivative with an unsubstituted benzyl group showed an interesting affinity for porcine aminopeptidase (B13392206) N (APN). mdpi.com

The kinetics of the chemical reactions of these types of compounds have also been studied. For instance, the reductively-initiated fragmentation of nitrobenzyl carbamates, designed as triggers for bioreductive prodrugs, has been investigated. The rate of fragmentation was found to be influenced by substituents on the benzyl ring, with electron-donating groups accelerating the process.

Table 4: Enzyme Inhibition by Analogues
Analogue ClassEnzyme(s)IC50 Values/Key FindingsReference
Substituted benzyl N-phenylcarbamatesAcetylcholinesterase (AChE)199-535 µmol·L⁻¹ arkat-usa.org
Butyrylcholinesterase (BChE)21-177 µmol·L⁻¹ arkat-usa.org
Phosphorus-containing pseudopeptides with N-benzyl residuesMetalloaminopeptidases (porcine APN)Showed interesting affinity. mdpi.com

Analytical Methodologies for Research on Benzyl N 2 Amino 2 Phenylethyl Carbamate

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the chemical purity and, crucially, the enantiomeric excess (e.e.) of chiral compounds like Benzyl (B1604629) N-(2-amino-2-phenylethyl)carbamate. The determination of enantiomeric purity is of paramount importance as the biological activity of chiral molecules often resides in a single enantiomer.

The general approach involves utilizing a chiral stationary phase (CSP) that can differentiate between the two enantiomers, leading to their separation. The separated enantiomers are then detected, typically by a UV detector, and the ratio of their peak areas is used to calculate the enantiomeric excess. For purity analysis, a standard reversed-phase HPLC method with a suitable C18 column can be employed to separate the compound from any impurities.

The successful separation of the enantiomers of Benzyl N-(2-amino-2-phenylethyl)carbamate hinges on the selection of an appropriate chiral stationary phase (CSP). Several classes of CSPs have demonstrated efficacy in resolving chiral amines and related compounds.

Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose (B160209), such as cellulose tris(3,5-dimethylphenylcarbamate) and amylose tris(3,5-dimethylphenylcarbamate), are widely used for their broad enantioselectivity. nih.gov The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the carbamate (B1207046) groups on the polysaccharide backbone. nih.gov The presence of the benzylcarbamate and phenyl groups in this compound makes it a suitable candidate for separation on these types of phases. The selection of the mobile phase, typically a mixture of hexane (B92381) and an alcohol like isopropanol, is critical for achieving optimal separation. scirp.org

Pirkle-type CSPs: These CSPs are based on a small chiral molecule covalently bonded to a silica (B1680970) support. For instance, a dinitrobenzoylphenylglycine stationary phase has been effectively used for the enantioseparation of chiral benzyl alcohols after derivatization. scirp.orgresearchgate.net Given the structural similarities, a Pirkle-type column could be effective for resolving the enantiomers of this compound, likely through π-π interactions with the aromatic rings and hydrogen bonding with the carbamate and amino functionalities.

Macrocyclic Glycopeptide-based CSPs: Teicoplanin-based CSPs, such as the Astec CHIROBIOTIC T, are particularly successful in resolving underivatized amino acids and are compatible with a wide range of mobile phases. sigmaaldrich.com These phases possess ionic groups, which can be beneficial for the separation of compounds containing amino groups. sigmaaldrich.com

The table below summarizes potential chiral stationary phases for the enantioresolution of this compound based on the analysis of structurally similar compounds.

Chiral Stationary Phase (CSP) TypeSpecific ExamplePotential Interaction MechanismReference
Polysaccharide-basedCHIRALPAK® AD, CHIRALCEL® ODπ-π stacking, hydrogen bonding, dipole-dipole nih.gov
Pirkle-typeN-(3,5-dinitrobenzoyl)-D-phenylglycineπ-π interactions, hydrogen bonding scirp.orgresearchgate.net
Macrocyclic GlycopeptideAstec CHIROBIOTIC® TIonic interactions, hydrogen bonding sigmaaldrich.com
Protein-basedCHIRALPAK® AGPHydrophobic and polar interactions sigmaaldrich.com

To enhance the sensitivity and selectivity of HPLC analysis, especially at low concentrations, pre-column derivatization is a common strategy. psu.edu This involves reacting the analyte with a labeling reagent to introduce a chromophore or fluorophore, thereby improving its detectability by UV or fluorescence detectors. For this compound, the primary amino group is the most common site for derivatization.

o-Phthalaldehyde (OPA): OPA reacts rapidly with primary amines in the presence of a thiol (e.g., 2-mercaptoethanol) to form highly fluorescent isoindole derivatives. nih.govresearchgate.net This method is highly sensitive and widely used for the analysis of amino acids and primary amines in various matrices. nih.govresearchgate.net

Phenylisothiocyanate (PITC): PITC reacts with primary and secondary amines to form phenylthiourea (B91264) derivatives, which have a strong UV absorbance. oup.com This reagent has been successfully used for the analysis of amphetamine and its analogues. oup.com

9-Fluorenylmethyl-chloroformate (FMOC-Cl): FMOC-Cl is another popular derivatizing agent that reacts with primary and secondary amines to yield highly fluorescent derivatives.

The choice of derivatization reagent depends on the specific requirements of the analysis, such as the desired sensitivity and the compatibility with the chosen chromatographic system. The table below outlines common pre-column derivatization reagents applicable to the primary amine in this compound.

Derivatization ReagentFunctional Group TargetedDetection MethodAdvantagesReference
o-Phthalaldehyde (OPA)Primary amineFluorescenceHigh sensitivity, rapid reaction nih.govresearchgate.net
Phenylisothiocyanate (PITC)Primary amineUV AbsorbanceStable derivatives, good for primary and secondary amines oup.com
9-Fluorenylmethyl-chloroformate (FMOC-Cl)Primary amineFluorescenceHigh sensitivity psu.edu

Chromatographic Techniques for Separation and Isolation

Beyond analytical scale HPLC, other chromatographic techniques are essential for the preparative separation and isolation of the enantiomers of this compound. These techniques are crucial for obtaining pure enantiomers for further pharmacological testing or as chiral building blocks in synthesis.

Preparative Chiral HPLC: This technique is a scaled-up version of analytical chiral HPLC. By using larger columns and higher flow rates, significant quantities of the racemic mixture can be separated to yield pure enantiomers. The choice of the chiral stationary phase and mobile phase conditions determined at the analytical scale is directly transferable to the preparative scale.

Supercritical Fluid Chromatography (SFC): SFC is increasingly being used for chiral separations as a "green" alternative to HPLC. It uses supercritical carbon dioxide as the main mobile phase component, often with a small amount of a polar co-solvent like methanol. SFC can offer faster separations and reduced solvent consumption compared to HPLC. Polysaccharide-based chiral stationary phases are also widely used in SFC.

Medium-Pressure Liquid Chromatography (MPLC): For larger scale purifications, MPLC can be employed. While typically used for achiral separations, it can be adapted for chiral separations, sometimes through the formation of diastereomeric derivatives that can be separated on a standard silica gel column. For instance, the self-disproportionation of enantiomers has been observed for amides of α-phenylethylamine during MPLC. nih.gov

These chromatographic techniques provide the necessary tools for both the analytical characterization and the preparative isolation of the enantiomers of this compound, facilitating further research into their distinct properties and applications.

Future Directions and Emerging Research Avenues for Benzyl N 2 Amino 2 Phenylethyl Carbamate

Development of Novel Synthetic Routes and Catalytic Systems

The synthesis of carbamates and the N-alkylation of amines are mature fields in organic chemistry, yet the pursuit of more efficient, sustainable, and selective methods remains a key research driver. For Benzyl (B1604629) N-(2-amino-2-phenylethyl)carbamate, future synthetic research is likely to focus on greener and more atom-economical catalytic approaches.

Novel Catalytic Systems: Current industrial methods for carbamate (B1207046) synthesis often rely on hazardous reagents like phosgene. psu.edu Future research will likely pivot towards direct, one-pot syntheses from amines, alcohols, and carbon dioxide (CO₂), a renewable and non-toxic C1 feedstock. psu.edumak.ac.ug The development of novel catalysts, such as cobalt-based polyoxometalate metal-organic frameworks (POM-MOFs), could enable the efficient synthesis of carbamates like the target molecule under milder conditions. mak.ac.ug Another promising avenue is the use of non-noble metal catalysts, such as manganese or nickel pincer complexes, for the N-alkylation of amines with alcohols. nih.govnih.gov Research into N-heterocyclic carbene (NHC) based organocatalysts, which can mimic the activity of transition metals in hydrogen borrowing reactions, offers a metal-free alternative for the N-benzylation step in related syntheses. rsc.org

A summary of potential catalytic strategies is presented in the table below.

Catalytic StrategyReactantsPotential Advantages
CO₂-Based Carbamate Synthesis Amino alcohol, CO₂, Dehydrating AgentUtilizes a renewable C1 source, avoids hazardous reagents like phosgene. psu.eduacs.org
POM-MOF Catalysis Amine, Alcohol, CO₂High yield and selectivity, catalyst reusability. mak.ac.ug
Manganese/Nickel Pincer Complexes Amine, Benzyl AlcoholHigh chemoselectivity, mild reaction conditions, use of non-noble metals. nih.gov
N-Heterocyclic Carbene (NHC) Organocatalysis Amine, Benzyl AlcoholMetal-free, sustainable, high functional group tolerance. rsc.org

Advanced Pharmacological Profiling and Target Identification

The phenylethylamine scaffold is a well-established pharmacophore present in a wide array of psychoactive drugs and neurotransmitters, including stimulants, hallucinogens, and antidepressants. wikipedia.orgnih.gov The carbamate group itself is a key structural motif in numerous approved drugs, valued for its chemical stability and its ability to modulate drug-target interactions. acs.orgnih.gov This combination within Benzyl N-(2-amino-2-phenylethyl)carbamate suggests a rich, yet largely unexplored, pharmacological potential.

Pharmacological Screening: Future research should involve comprehensive screening of this compound and its derivatives against a broad panel of biological targets. Given its core structure, initial efforts could focus on:

Monoamine Transporters: Investigating inhibitory activity at the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). Derivatives of β-phenylethylamine are known to interact with these transporters. biomolther.orgbiomolther.org

Adrenergic Receptors: Screening for agonist or antagonist activity at β-adrenergic receptors, particularly β3-AR, which is implicated in metabolic regulation. nih.gov

Enzyme Inhibition: The carbamate moiety is a known inhibitor of enzymes like acetylcholinesterase. wikipedia.orgnih.gov Profiling against a range of proteases and esterases could reveal unexpected activities.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound structure will be crucial for identifying key features for biological activity. This could involve:

Substitution on the phenyl ring.

Modification of the benzyl group.

Alteration of the carbamate linkage.

Such SAR studies, as demonstrated for other phenethylamine (B48288) derivatives, are essential for optimizing potency and selectivity for specific biological targets. biomolther.org Furthermore, the carbamate group can be used as a prodrug strategy to improve the pharmacokinetic properties of a parent amine, potentially enhancing bioavailability and duration of action. nih.govepa.gov

Potential Pharmacological Target ClassRationale
Monoamine Transporters (DAT, SERT, NET) The core β-phenylethylamine structure is a known ligand for these transporters. nih.govbiomolther.orgbiomolther.org
Adrenergic Receptors Phenylethylamine derivatives are known to act on adrenergic systems. nih.govnih.gov
Enzymes (e.g., Acetylcholinesterase, Proteases) The carbamate moiety is a recognized functional group in many enzyme inhibitors. nih.govwikipedia.orgnih.gov

Integration into Advanced Materials and Supramolecular Chemistry

The bifunctional nature of this compound, featuring a protected primary amine and a secondary amine within the carbamate linkage, makes it an attractive building block for advanced materials and supramolecular assemblies. The carbamate group provides a stable, protected amine, allowing for selective reactions at the other amino position, a strategy frequently used in the synthesis of polyamines and dendrimers. researchgate.net

Functionalized Nanomaterials: There is growing interest in functionalizing nanomaterials with organic molecules to tune their properties for specific applications. Diamine-functionalized graphene quantum dots (GQDs), for instance, have shown potential as antioxidants and for bio-imaging. nih.govnih.gov this compound could be used to functionalize the surface of nanomaterials like GQDs or nanodiamonds, potentially imparting new optical, electronic, or biological properties. researchgate.net The benzyl and phenyl groups could facilitate π-π stacking interactions, while the amino groups provide sites for further conjugation or interaction with biological systems.

Metal-Organic Frameworks (MOFs): Diamine-functionalization is a key strategy for enhancing the properties of MOFs, particularly for applications like carbon dioxide capture. researchgate.net While simple diamines are typically used, incorporating a more complex, protected diamine like this compound could introduce new functionalities. After incorporation into the MOF structure, the benzyl carbamate group could be deprotected to free up the primary amine for further post-synthetic modification, creating highly tailored and complex porous materials.

Supramolecular Polymers and Gels: The ability of the carbamate and amine groups to participate in hydrogen bonding makes this molecule a candidate for the construction of supramolecular polymers. The interplay of hydrogen bonding and π-π stacking from the aromatic rings could lead to the formation of ordered, self-assembling structures like gels or fibers with potential applications in drug delivery and tissue engineering.

Interdisciplinary Collaborations and Translational Research

The diverse potential of this compound necessitates a highly interdisciplinary research approach. Translating fundamental discoveries into practical applications will require synergistic collaborations between various scientific fields.

Medicinal Chemistry and Pharmacology: Close collaboration between synthetic chemists and pharmacologists will be essential to drive the drug discovery process. Chemists can generate libraries of derivatives based on SAR insights from pharmacologists, who in turn can perform detailed in vitro and in vivo testing to identify lead compounds for therapeutic development. nih.govnih.gov

Materials Science and Biomedical Engineering: The development of novel materials incorporating this compound will require partnerships between materials scientists and biomedical engineers. For example, materials scientists could focus on the synthesis and characterization of functionalized nanoparticles or MOFs, while biomedical engineers could evaluate their performance in applications such as biosensing, drug delivery, or as scaffolds for tissue regeneration. nih.govresearchgate.net

Computational Chemistry and Experimental Science: Integrating computational modeling with experimental work can accelerate research across all areas. Docking simulations can help predict the binding of derivatives to pharmacological targets, guiding synthetic efforts. biomolther.org Similarly, molecular dynamics simulations can provide insights into the self-assembly processes in supramolecular chemistry, helping to design materials with desired properties.

The ultimate goal of translational research is to bridge the gap between basic scientific discoveries and real-world applications. asrb.org.in For this compound, this could mean advancing a promising derivative through preclinical trials as a novel therapeutic agent or developing a new smart material for advanced technological or biomedical use.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Benzyl N-(2-amino-2-phenylethyl)carbamate, and how can reaction conditions be adjusted to improve yield?

  • Methodology : The compound can be synthesized via carbamate formation using benzyl chloroformate and 2-amino-2-phenylethylamine under basic conditions (e.g., triethylamine in anhydrous THF at 0–5°C). Yield optimization involves controlling stoichiometry (1:1.2 molar ratio of amine to chloroformate), reaction time (4–6 hours), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
  • Troubleshooting : Low yields may arise from moisture exposure (hydrolysis of chloroformate) or insufficient base. Use anhydrous solvents and inert atmospheres. Monitor reaction progress by TLC (Rf ~0.5 in ethyl acetate/hexane 1:1).

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Techniques :

  • NMR : ¹H NMR (DMSO-d6) identifies carbamate NH (δ 7.2–7.5 ppm), benzyl aromatic protons (δ 7.3–7.5 ppm), and ethylene protons (δ 3.1–3.5 ppm). ¹³C NMR confirms the carbamate carbonyl (δ 155–160 ppm) .
  • HPLC : Reverse-phase C18 column (acetonitrile/water, 60:40) with UV detection at 254 nm ensures >95% purity .
  • X-ray Crystallography : Single-crystal analysis (using SHELXL or OLEX2) resolves stereochemistry and hydrogen bonding. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Store in airtight containers under inert gas (argon) at –20°C. Avoid light, humidity, and temperatures >25°C to prevent carbamate hydrolysis .
  • Stability Data :

ConditionDegradation Rate (%/month)
25°C, dry air<2%
40°C, 75% humidity15%
Light exposure10%
Data inferred from structurally similar carbamates .

Advanced Research Questions

Q. What reaction mechanisms explain the stereochemical outcomes during the synthesis of this carbamate?

  • Mechanistic Insight : The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl of benzyl chloroformate, forming a tetrahedral intermediate. Stereochemistry at the ethylene group is influenced by steric hindrance from the phenyl ring, favoring the (R,R) or (S,S) enantiomers. Chiral HPLC or polarimetry can confirm enantiomeric excess (>90% ee achievable with chiral auxiliaries) .

Q. How can contradictions between spectral data and crystallographic results be resolved?

  • Case Example : Discrepancies in NH proton chemical shifts (NMR) vs. crystallographic H-bond lengths may arise from dynamic effects in solution. Use variable-temperature NMR to assess exchange broadening. Complement with DFT calculations (B3LYP/6-31G*) to model H-bonding networks .

Q. What computational strategies are suitable for predicting the biological activity of this compound?

  • Approach :

  • Molecular Docking : Use AutoDock Vina to simulate binding to biological targets (e.g., neurotransmitter receptors). The carbamate group may interact with serine residues in active sites .
  • ADMET Prediction : SwissADME predicts moderate blood-brain barrier permeability (LogP ~2.5) and CYP450 inhibition risk .

Q. How can researchers design assays to evaluate the compound’s activity in modulating neurotransmitter pathways?

  • Protocol :

In vitro : Radioligand binding assays (³H-serotonin/dopamine) on transfected HEK293 cells expressing human 5-HT/DRD2 receptors. IC50 values determined via nonlinear regression .

In vivo : Microdialysis in rodent models to measure extracellular neurotransmitter levels post-administration (dose: 10 mg/kg i.p.) .

Data Contradiction Analysis

  • Example : Conflicting solubility reports (DMSO vs. aqueous buffer) may stem from polymorphic forms. Characterize polymorphs via DSC (melting point differences) and PXRD. Use slurry conversion experiments to identify the stable form .

Retrosynthesis Analysis

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Benzyl N-(2-amino-2-phenylethyl)carbamate
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Benzyl N-(2-amino-2-phenylethyl)carbamate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.